EED ligand 1

PRC2 inhibition EED binding affinity allosteric modulator

EED ligand 1 (CAS 2762275-20-5) is a small-molecule inhibitor that targets the embryonic ectoderm development (EED) subunit of the polycomb repressive complex 2 (PRC2) methyltransferase, functioning as an allosteric modulator of PRC2 catalytic activity. With a molecular formula of C19H19FN8O and a molecular weight of 394.41 g/mol, this compound belongs to the class of EED-binding PRC2 inhibitors that disrupt the protein-protein interaction between EED and the histone methyltransferase EZH2, thereby suppressing H3K27 trimethylation.

Molecular Formula C19H19FN8O
Molecular Weight 394.4 g/mol
Cat. No. B12422693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEED ligand 1
Molecular FormulaC19H19FN8O
Molecular Weight394.4 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)N(C)C2=CN=C(N3C2=NN=C3)NCC4=C(C=CC5=C4CCO5)F
InChIInChI=1S/C19H19FN8O/c1-26-10-12(7-24-26)27(2)16-9-22-19(28-11-23-25-18(16)28)21-8-14-13-5-6-29-17(13)4-3-15(14)20/h3-4,7,9-11H,5-6,8H2,1-2H3,(H,21,22)
InChIKeyJCTREINTRHPOKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





EED ligand 1 (2762275-20-5) for PRC2 Allosteric Inhibition: Technical Procurement Overview


EED ligand 1 (CAS 2762275-20-5) is a small-molecule inhibitor that targets the embryonic ectoderm development (EED) subunit of the polycomb repressive complex 2 (PRC2) methyltransferase, functioning as an allosteric modulator of PRC2 catalytic activity [1]. With a molecular formula of C19H19FN8O and a molecular weight of 394.41 g/mol, this compound belongs to the class of EED-binding PRC2 inhibitors that disrupt the protein-protein interaction between EED and the histone methyltransferase EZH2, thereby suppressing H3K27 trimethylation [2]. Unlike SAM-competitive EZH2 inhibitors, EED ligand 1 operates through a distinct allosteric mechanism by occupying the H3K27me3-binding aromatic cage of EED [3].

EED ligand 1 (2762275-20-5) Differentiation: Why Generic EED Inhibitor Substitution Compromises Experimental Reproducibility


Within the EED inhibitor class, compounds exhibit substantial variation in binding affinity (spanning >1000-fold), allosteric mechanism details, and downstream biological consequences—differences that render simple substitution scientifically unsound. EED ligand 1 demonstrates an IC50 of 247 nM in PRC2 catalytic core inhibition assays, which places it in a distinct potency tier compared to high-affinity clinical candidates like MAK683 (IC50 26-89 nM) [1] or tool compounds such as EED226 (IC50 23.4 nM; Kd 82 nM) [2]. Furthermore, EED ligand 1 serves as the EED-recruiting moiety in PROTAC degraders like UNC6852, where its moderate affinity is intentionally leveraged for ternary complex formation rather than direct enzymatic inhibition . Researchers who substitute EED ligand 1 with higher-affinity analogs risk altering the kinetics of target engagement, off-target profiles, and, critically, the intended pharmacological modality (inhibition versus degradation), thereby jeopardizing cross-study comparability and mechanistic interpretation.

EED ligand 1 (2762275-20-5): Quantitative Comparator-Based Evidence for Procurement Decisions


Biochemical Potency Tiering: EED ligand 1 IC50 of 247 nM Compared to EED226 and MAK683

In PRC2 catalytic core inhibition assays, EED ligand 1 exhibits an IC50 of 247 nM [1]. This potency is approximately 10.6-fold lower than EED226 (IC50 23.4 nM in H3K27me0 peptide substrate assays) [2] and 4.2- to 9.5-fold lower than MAK683 across multiple assay formats (IC50 26-89 nM) [3]. This potency differential categorizes EED ligand 1 as a moderate-affinity EED binder, distinct from the high-affinity probe compounds and clinical candidates in the same mechanistic class.

PRC2 inhibition EED binding affinity allosteric modulator biochemical assay

Binding Affinity Comparison: EED ligand 1 Versus BRD0015 and High-Affinity Binders

When evaluated by surface plasmon resonance (SPR) for binding to immobilized EED, EED ligand 1 exhibits an IC50 of 247 nM in competition displacement assays [1], which translates to moderate binding affinity. In contrast, the structurally related compound BRD0015 shows a Kd of 2.82 μM (2820 nM) [2], representing an 11.4-fold weaker interaction. At the high-affinity end of the spectrum, certain optimized EED binders achieve Kd values as low as 1.5 nM [3], which is approximately 165-fold tighter than the observed activity of EED ligand 1.

surface plasmon resonance EED binding kinetics SPR affinity dissociation constant

PROTAC Warhead Utility: EED ligand 1 as the EED-Recruiting Moiety in UNC6852

EED ligand 1 has been explicitly incorporated as the EED-recruiting warhead in UNC6852, a selective PRC2 PROTAC degrader . In this bifunctional molecule, the EED ligand 1 moiety retains its 247 nM IC50 for EED binding while the von Hippel-Lindau (VHL) ligand recruits the E3 ubiquitin ligase, enabling proteasome-mediated degradation of PRC2 components . This contrasts with EED226, which has not been widely adopted as a PROTAC warhead likely due to its higher affinity (Kd 82 nM) that may favor stoichiometric inhibition over catalytic degradation [1]. The moderate affinity of EED ligand 1 is therapeutically advantageous in PROTAC design, as it permits dynamic ternary complex formation and recycling of the degrader molecule.

PROTAC degrader targeted protein degradation EED ligand warhead ternary complex

Physicochemical Profile Differentiation: Molecular Weight and Lipophilicity Versus MAK683 and EED226

EED ligand 1 (C19H19FN8O) possesses a molecular weight of 394.41 g/mol . This is intermediate between the smaller EED226 (C20H17FN6O; MW 376.39 g/mol) [1] and the larger clinical candidate MAK683 (C20H17FN6O; MW 376.14 g/mol with different substitution pattern) [2]. While MAK683 and EED226 share identical molecular formulas (C20H17FN6O), their distinct substitution patterns and physicochemical profiles contribute to divergent PK properties—MAK683 was specifically optimized from EED226 to achieve a balanced PK/PD profile and mitigated reactive metabolite risk [3]. EED ligand 1's distinct molecular formula (C19H19FN8O) reflects its different chemical scaffold, which confers unique solubility and formulation characteristics not directly interchangeable with the triazolopyrimidine-based clinical series.

physicochemical properties drug-likeness molecular weight solubility

EED ligand 1 (2762275-20-5): Validated Application Scenarios for Research and Industrial Use


PRC2-Targeted PROTAC Development and Optimization

EED ligand 1 is the EED-recruiting warhead in UNC6852, a validated PRC2 PROTAC degrader that reduces EED and EZH2 protein levels and suppresses H3K27me3 in DLBCL cells at 3 μM . Laboratories designing novel PRC2 degraders should procure EED ligand 1 as the starting EED-binding moiety for linker conjugation and E3 ligase ligand optimization. Its moderate 247 nM IC50 provides an affinity window that permits reversible ternary complex formation—a mechanistic prerequisite for catalytic degradation—unlike higher-affinity EED binders that may favor stoichiometric inhibition [5]. The structural and pharmacological precedent established with UNC6852 provides a direct reference point for validating new PROTAC constructs.

Dose-Response and Partial Target Engagement Studies in Epigenetic Research

With an IC50 of 247 nM, EED ligand 1 occupies an intermediate potency tier that enables graded target engagement studies—unlike EED226 (IC50 23.4 nM) or MAK683 (IC50 26-89 nM) which achieve near-complete target saturation at lower concentrations . This property is particularly valuable for investigating concentration-dependent effects on H3K27 methylation dynamics, gene expression reprogramming, and cellular differentiation without the confounding factor of maximal pathway inhibition [5]. Researchers conducting dose-response experiments in PRC2-dependent cancer models (e.g., DLBCL, ES) should select EED ligand 1 when the experimental objective requires observing partial pharmacological responses across a wider concentration range.

Chemical Probe Tool for EED-Mediated Allosteric PRC2 Inhibition Distinct from SAM-Competitive EZH2 Inhibitors

EED ligand 1 targets the H3K27me3-binding aromatic cage of EED, inducing an allosteric conformational change that suppresses PRC2 methyltransferase activity through a mechanism orthogonal to SAM-competitive EZH2 inhibitors . This mechanism-of-action distinction is critical for combination studies exploring synergistic or additive effects between allosteric EED binders and catalytic EZH2 inhibitors [5]. For laboratories investigating resistance mechanisms to EZH2 inhibitors—where EZH2 mutations can abrogate SAM-competitive inhibitor binding while preserving sensitivity to allosteric EED ligands—EED ligand 1 provides an essential comparator tool that cannot be replaced by EZH2-targeted compounds .

Structure-Activity Relationship (SAR) Studies for EED Binder Scaffold Diversification

EED ligand 1 (C19H19FN8O) represents a chemical scaffold distinct from the triazolopyrimidine core of the EED226-MAK683 clinical series (C20H17FN6O) . Its unique heteroatom composition (N8 vs N6) and substitution pattern offer alternative vectors for medicinal chemistry optimization [5]. Industrial and academic medicinal chemistry groups pursuing novel EED-binding chemotypes should procure EED ligand 1 as a reference compound for scaffold-hopping campaigns and to benchmark new chemical series against an established moderate-affinity binder with documented biological activity .

Technical Documentation Hub

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